5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide, also known as BRD 8899, is a compound that has been widely used in scientific research. It was first synthesized by the National Institutes of Health (NIH) Chemical Genomics Center in the United States and is part of a larger class of compounds called indole-3-carboxamide derivatives. The compound's molecular formula is C14H9BrClN3O2, and its molecular weight is 367.6 g/mol. BRD 8899 contains an oxazole ring and an indole ring, as well as a carbonyl group and a bromine atom at the 7th position of the indole ring.
BRD 8899 is a yellow solid that is soluble in dimethyl sulfoxide (DMSO) and 100% ethanol. The compound has a melting point of 168-170°C and a logP value of 3.97, indicating moderate hydrophobicity. BRD 8899 has a UV absorbance maximum at 276 nm, making it suitable for analysis via UV-Vis spectroscopy.
The synthesis of BRD 8899 involves a multistep process starting from commercially available starting materials. The final compound is obtained via an oxazole-forming cyclization reaction. The structure of BRD 8899 was confirmed by various spectroscopic techniques, including ^1H and ^13C nuclear magnetic resonance (NMR), as well as mass spectrometry.
The analysis of BRD 8899 in various research contexts typically involves the use of analytical techniques such as high-performance liquid chromatography (HPLC) and LC-MS. These methods allow for the quantification and identification of the compound in complex mixtures and biological matrices.
BRD 8899 has been shown to exhibit activity against various cancer cell lines, including prostate, pancreatic, and breast cancer cells. The compound has been found to induce apoptosis and inhibit cell proliferation in these cell lines. BRD 8899 also exhibits activity against human immunodeficiency virus (HIV), inhibiting viral replication in vitro.
The toxicity and safety of BRD 8899 in scientific experiments have been evaluated in various studies. The compound has been found to exhibit low toxicity in normal human cells, indicating potential selectivity for cancer cells. However, further studies are needed to fully assess the toxicity and safety of BRD 8899 in vivo.
BRD 8899 has been widely used as a tool compound in cancer research and drug discovery. The compound's ability to induce apoptosis and inhibit cancer cell proliferation makes it a potential lead compound for the development of anticancer drugs. BRD 8899 has also been used in HIV research as a potential therapeutic agent.
Research into the therapeutic potential of BRD 8899 is ongoing. Studies have focused on elucidating the compound's mechanism of action and identifying potential targets for cancer therapy. Additionally, efforts are being made to optimize the compound's pharmacokinetic properties for potential clinical development.
BRD 8899's potential as a lead compound for anticancer and HIV therapies has significant implications for the pharmaceutical industry. The development of drugs based on BRD 8899 may provide new treatment options for patients with cancer or HIV.
One limitation of BRD 8899 is its moderate hydrophobicity, which may limit its solubility and bioavailability in vivo. Future studies may focus on optimizing the compound's chemical properties to enhance its pharmacokinetic profile.
for research into BRD 8899 may include identifying novel targets for the compound in cancer and HIV therapy, as well as evaluating its potential in other areas of research. Additionally, efforts may be made to identify and optimize structural analogs of BRD 8899 with improved activity and pharmacokinetic properties.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.